molecular formula C17H21ClN4O B5854880 4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B5854880
M. Wt: 332.8 g/mol
InChI Key: IJMXRHPMLUDFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CMPD 1' and is being studied for its ability to modulate the activity of certain proteins that are involved in various physiological processes.

Mechanism of Action

CMPD 1 acts as an inhibitor of HDACs and a modulator of CREB activity. By inhibiting HDACs, CMPD 1 promotes the acetylation of histones, which leads to changes in gene expression. By modulating CREB activity, CMPD 1 can enhance the transcription of genes that are involved in memory formation and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that CMPD 1 can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. CMPD 1 has also been shown to improve cognitive function in animal models of Alzheimer's disease and enhance synaptic plasticity in the hippocampus.

Advantages and Limitations for Lab Experiments

One advantage of using CMPD 1 in lab experiments is its specificity for HDACs and CREB, which allows for targeted modulation of these proteins. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on CMPD 1. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CMPD 1. Another area of interest is the investigation of the therapeutic potential of CMPD 1 in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the role of CMPD 1 in regulating other cellular processes and pathways warrants further investigation.

Synthesis Methods

The synthesis of CMPD 1 involves several steps, including the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-(1-piperidinylmethyl)aniline in the presence of a coupling reagent. The resulting intermediate is then treated with an acid chloride to yield the final product.

Scientific Research Applications

CMPD 1 has been shown to modulate the activity of several proteins, including histone deacetylases (HDACs) and cyclic AMP-responsive element-binding protein (CREB). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer and neurological disorders. CREB is a transcription factor that is involved in the regulation of cellular processes such as memory formation and synaptic plasticity.

properties

IUPAC Name

4-chloro-2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-21-16(15(18)11-19-21)17(23)20-14-7-5-13(6-8-14)12-22-9-3-2-4-10-22/h5-8,11H,2-4,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMXRHPMLUDFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-1-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.